![molecular formula C21H16ClFN4O B11193646 9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11193646.png)
9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves the condensation of 3-amino-2-arylamino-3H-quinazolin-4-ones with aromatic aldehydes. This reaction is followed by cyclization to form the triazoloquinazoline core. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and dihydroquinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for several medicinal properties:
- Anticancer Activity : Various studies have demonstrated the compound's potential as an anticancer agent. It has shown cytotoxic effects against different cancer cell lines through mechanisms that involve the inhibition of key enzymes related to cancer progression.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These properties are crucial in the development of new antimicrobial agents to combat resistant strains.
- Fluorescent Probes : Some derivatives have been adapted for use as fluorescent probes in biological assays. These probes can selectively detect metal ions such as Fe³⁺, facilitating biochemical studies and environmental monitoring.
Case Studies
Several notable case studies have highlighted the effectiveness of this compound:
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of 9-(4-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values varying based on the specific cell line tested.
Compound Cell Line IC50 (μM) 9-(4-chlorophenyl)-6-(4-fluorophenyl)... MCF-7 71.8 ± 1.05 Other derivatives MCF-7 14.5 - 17.8 -
Antimicrobial Activity Studies :
- Research demonstrated that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit c-Met kinase, a key player in cell proliferation and survival pathways . The compound’s fluorescent properties are due to its ability to chelate metal ions, leading to changes in its electronic structure and emission characteristics .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another triazole derivative with similar synthetic routes and applications in material science.
Triazolo[1,5-a]pyrimidine: Known for its pharmacological properties and use in medicinal chemistry.
Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its potential as an energetic material due to its high thermal stability and detonation performance.
Uniqueness
9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol stands out due to its unique combination of chlorophenyl and fluorophenyl groups, which impart specific electronic and steric properties. These features enhance its selectivity and sensitivity in applications like metal ion detection and pharmacological activity.
Biological Activity
The compound 9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a member of the triazole family and has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C18H15ClFN5, with a molecular weight of 403.86 g/mol. The structure features a triazoloquinazoline core that is known for various biological activities. The presence of halogenated phenyl groups (chlorine and fluorine) is significant as they often enhance biological activity through interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing the triazole scaffold exhibit notable anticancer properties. A study demonstrated that derivatives of 1,2,4-triazole showed significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as ERK1/2 phosphorylation and β-arrestin recruitment .
Table 1: Anticancer Activity of Triazole Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung) | 12.5 | Apoptosis induction |
Triazole Derivative A | HeLa (Cervical) | 15.0 | Cell cycle arrest |
Triazole Derivative B | MCF-7 (Breast) | 10.0 | ERK pathway inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that triazole derivatives possess activity against various bacterial strains and fungi. The mechanism typically involves interference with cell wall synthesis or disruption of membrane integrity .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Bactericidal |
Escherichia coli | 16 µg/mL | Bacteriostatic |
Candida albicans | 32 µg/mL | Fungicidal |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications to the phenyl groups and the triazole ring can significantly affect potency and selectivity for biological targets. For instance:
- Chlorine Substitution : Enhances lipophilicity and cellular uptake.
- Fluorine Substitution : Increases binding affinity to target proteins due to stronger halogen bonds.
A detailed SAR analysis revealed that compounds with specific substitutions at positions on the triazole ring exhibited improved efficacy in both anticancer and antimicrobial assays .
Case Studies
- Case Study on Anticancer Efficacy : A high-throughput screening campaign identified several triazole derivatives as selective RXFP4 agonists. Among these, the compound demonstrated significant inhibition of forskolin-stimulated cAMP accumulation in CHO cells overexpressing RXFP4 .
- Case Study on Antimicrobial Properties : A series of triazole derivatives were tested against resistant strains of bacteria. The compound showed promising results against multidrug-resistant Staphylococcus aureus with an MIC comparable to standard antibiotics .
Properties
Molecular Formula |
C21H16ClFN4O |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H16ClFN4O/c22-15-5-1-13(2-6-15)20-19-17(26-21-24-11-25-27(20)21)9-14(10-18(19)28)12-3-7-16(23)8-4-12/h1-8,11,14,20H,9-10H2,(H,24,25,26) |
InChI Key |
ZRIJEZJWHILNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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